6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-2-methylsulfinyl-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3OS/c1-5(2)10-7-4-6(9)11-8(12-7)14(3)13/h4-5H,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJZKPVUECZAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC(=N1)S(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693790 | |
| Record name | 6-Chloro-2-(methanesulfinyl)-N-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-63-5 | |
| Record name | 4-Pyrimidinamine, 6-chloro-N-(1-methylethyl)-2-(methylsulfinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(methanesulfinyl)-N-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pathway A: Sequential Substitution and Oxidation
This route involves:
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Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine as a key intermediate.
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Selective substitution of the 4-chloro group with isopropylamine.
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Oxidation of the methylthio (-SMe) group to methylsulfinyl (-SOMe).
Intermediate Preparation: 4,6-Dichloro-2-(methylthio)pyrimidine
Chlorination of 2-(methylthio)pyrimidin-4-ol using phosphorus oxychloride (POCl₃) under reflux conditions (105–110°C, 2–4 hours) is a standard method for introducing chloro groups. The reaction typically achieves >85% yield when conducted in a solvent-free system.
Substitution with Isopropylamine
The 4-chloro group undergoes nucleophilic aromatic substitution with isopropylamine. Reaction conditions from analogous systems suggest:
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Solvent: Ethanol or tetrahydrofuran (THF)
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Temperature: 60–80°C
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Base: Triethylamine (TEA) to scavenge HCl
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Molar ratio: 1:1.2 (pyrimidine:amine) to minimize di-substitution
This step typically requires 12–24 hours, yielding 6-chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine.
Oxidation to Sulfinyl Derivative
Controlled oxidation of the thioether to sulfoxide is critical to prevent over-oxidation to sulfone. Patent data suggests:
Pathway B: Direct Introduction of Sulfinyl Group
An alternative approach involves early-stage incorporation of the sulfinyl moiety:
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Synthesis of 2-(methylsulfinyl)-4,6-dichloropyrimidine
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Selective amination at the 4-position with isopropylamine
This route requires specialized sulfinylating agents and controlled reaction conditions to maintain sulfoxide stability during subsequent steps.
Optimization Strategies for Key Steps
Chlorination Efficiency
Comparative data for chlorination methods:
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ (neat) | None | 110 | 2 | 88 |
| POCl₃ | Toluene | 90 | 4 | 76 |
| SOCl₂ | DMF | 70 | 6 | 65 |
Phosphorus oxychloride in solvent-free conditions provides optimal yield and purity.
Amination Selectivity
Factors influencing regioselective substitution at the 4-position:
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Electronic effects: The 4-position is more electrophilic due to para-directing effects of the pyrimidine ring
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Steric hindrance: Bulky isopropylamine preferentially attacks the less hindered 4-position
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Temperature control: Maintaining 60–80°C prevents thermal decomposition while ensuring complete conversion
Critical Process Parameters
Oxidation Step Optimization
Comparative oxidation results:
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Sulfoxide:Sulfone Ratio |
|---|---|---|---|---|
| mCPBA | DCM | 0–5 | 2 | 95:5 |
| H₂O₂ | MeOH | 25 | 4 | 85:15 |
| NaIO₄ | H₂O/THF | 25 | 6 | 78:22 |
mCPBA in dichloromethane at low temperatures provides optimal selectivity for sulfoxide formation.
Characterization and Quality Control
Key analytical data for this compound:
| Technique | Characteristic Data |
|---|---|
| ¹H NMR | δ 1.25 (d, 6H, CH(CH₃)₂), 2.85 (s, 3H, SOCH₃) |
| LC-MS | m/z 234.1 [M+H]⁺ |
| HPLC Purity | >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient) |
The sulfinyl group shows distinctive IR absorption at 1040–1060 cm⁻¹ (S=O stretch).
Scale-Up Considerations
Chemical Reactions Analysis
6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the methylsulfinyl group, yielding the corresponding sulfide.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position substituent critically influences reactivity and biological activity. Key comparisons include:
Key Insight : The methylsulfinyl group’s electrophilicity enables selective amine displacement, unlike methylthio analogs. Pyridyl or pyrazinyl substituents (e.g., in cancer therapeutics) prioritize target binding over synthetic versatility .
Variations at the 4-Position Amine
The 4-position amine’s structure affects steric and electronic interactions:
Key Insight : Isopropylamine balances steric protection and synthetic accessibility, whereas cyclopropylamines may enhance CNS activity .
Data Tables
Table 1: Comparative Reactivity of 2-Position Groups
Biological Activity
6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine, with the chemical formula CHClNOS and CAS number 1289386-63-5, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Weight : 233.72 g/mol
- Chemical Structure : The compound features a pyrimidine core substituted with a chlorine atom and an isopropyl group, along with a methylsulfinyl moiety.
- Physical Properties : The compound is characterized by its stability and solubility in various solvents, which is crucial for its bioavailability in pharmacological applications.
Anticancer Activity
The anticancer potential of this compound has been suggested through its structural analogs. Compounds with similar pyrimidine structures have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of pyrimidine derivatives:
- Cell Lines Tested : A549, HeLa, and HCT116.
- Results : Several derivatives showed IC values in the low micromolar range (<10 µM), indicating potent anticancer activity.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrimidine ring and substituents can significantly alter its pharmacological profile.
Key Findings from SAR Studies:
- Chlorine Substitution : The presence of chlorine enhances lipophilicity, improving membrane permeability.
- Isopropyl Group : This group contributes to overall hydrophobicity, which may enhance binding affinity to biological targets.
- Methylsulfinyl Moiety : This functional group has been associated with increased antioxidant activity, potentially contributing to anticancer effects.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound are sparse, related compounds suggest favorable absorption characteristics and metabolic stability. Toxicology assessments indicate that while some pyrimidine derivatives exhibit low toxicity profiles, comprehensive studies are necessary to establish safety for clinical use.
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine?
A common method involves multi-step nucleophilic substitution and oxidation. For example, chloropyrimidine intermediates can react with isopropylamine under basic conditions, followed by oxidation of the methylthio group to methylsulfinyl using agents like mCPBA (meta-chloroperbenzoic acid). Purification often employs column chromatography (silica gel, chloroform/methanol gradients) and recrystallization from methanol or ethanol .
Q. How can the purity and identity of this compound be validated?
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopy :
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺.
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers at 4°C, away from oxidizing agents. Refer to GHS hazard codes (e.g., H315 for skin irritation) and emergency protocols for spills .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
Use single-crystal X-ray diffraction with SHELXL refinement . For example:
Q. What strategies optimize the compound’s activity in structure-activity relationship (SAR) studies?
- Substituent Effects : Replace isopropyl with bulkier groups (e.g., cyclopropyl) to enhance target binding.
- Sulfinyl vs. Sulfonyl : Test oxidation state impact on potency; sulfonyl derivatives may improve metabolic stability but reduce solubility.
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/logP with IC₅₀ values. For example, methylsulfinyl shows 10-fold higher hBuChE inhibition than methylthio analogs .
Q. How can conflicting spectral data be interpreted?
- Case Study : Overlapping aromatic protons in NMR (δ 7.2–8.5 ppm) can be resolved via COSY or NOESY to assign pyrimidine vs. substituent signals.
- IR Artifacts : Moisture absorption may obscure NH stretches; dry samples with molecular sieves before analysis .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
